5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione is a compound with a molecular formula of C9H13N3O4S It is known for its unique structure, which includes a morpholine ring, a thiazolidine ring, and a dione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of morpholine with a thiazolidine-2,4-dione derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiazolidine-2,4-dione, followed by the addition of 2-chloroethyl morpholine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functional group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce diols.
Scientific Research Applications
5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-{(3S)-1-[(1S)-1-Methyl-2-Morpholin-4-yl-2-Oxoethyl]-2-Oxopyrrolidin-3-yl}-1-Benzothiophene-2-Sulfonamide
- N-[(2S,4aR,12aS)-5-Methyl-2-(2-Morpholin-4-yl-2-Oxoethyl)-6-Oxo-2,3,4,4a,12,12a-Hexahydropyrano[2,3-c][1,5]Benzoxazocin-8-yl]-3,4-Difluorobenzamide
Uniqueness
5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7(11-1-3-15-4-2-11)5-6-8(13)10-9(14)16-6/h6H,1-5H2,(H,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFFXRBGTCDXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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